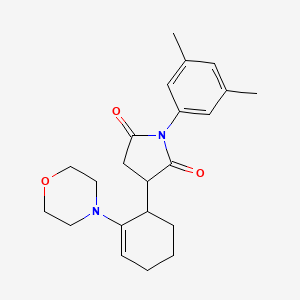
1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione, also known as AZD 8931, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of epidermal growth factor receptor (EGFR) and HER2, which are proteins that are commonly overexpressed in various types of cancer.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 involves the inhibition of EGFR and HER2, which are proteins that are involved in the growth and proliferation of cancer cells. These proteins are overexpressed in various types of cancer, and their inhibition can lead to the suppression of cancer cell growth. 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 binds to the ATP-binding site of EGFR and HER2, preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 has been shown to have significant biochemical and physiological effects in cancer cells. Studies have shown that 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 in lab experiments is its potent inhibitory effect on EGFR and HER2, which are proteins that are commonly overexpressed in various types of cancer. This makes 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 a promising candidate for cancer therapy. However, one of the limitations of using 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 in lab experiments is its potential toxicity, which can limit its therapeutic applications.
Orientations Futures
There are several future directions for the research and development of 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential synergistic effects of 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of novel drug delivery systems for 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 can improve its therapeutic efficacy and reduce its toxicity. Finally, the investigation of the potential therapeutic applications of 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 in other diseases, such as Alzheimer's disease and Parkinson's disease, can expand its clinical applications.
Méthodes De Synthèse
The synthesis of 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 involves a multistep process, which includes the preparation of intermediate compounds and their subsequent coupling. The synthesis starts with the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride, which forms the corresponding acid chloride. This intermediate compound is then reacted with 2-morpholin-4-ylcyclohexanone to form the key intermediate, which is subsequently coupled with phthalimide to form 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931.
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 is a potent inhibitor of EGFR and HER2, which are proteins that are commonly overexpressed in various types of cancer, including breast, lung, and colorectal cancer. 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 has been shown to effectively inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-15-11-16(2)13-17(12-15)24-21(25)14-19(22(24)26)18-5-3-4-6-20(18)23-7-9-27-10-8-23/h6,11-13,18-19H,3-5,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKLZBBNBYDFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CC(C2=O)C3CCCC=C3N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2927078.png)
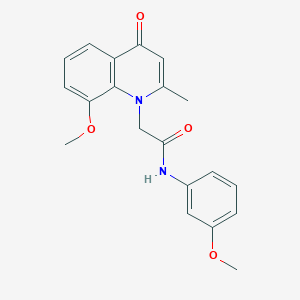


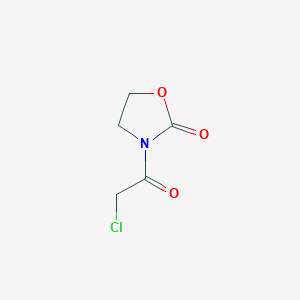
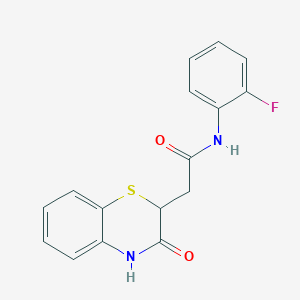
![N-(3-fluorobenzyl)-5-methyl-7-{[(methylamino)carbonyl]amino}-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2927088.png)
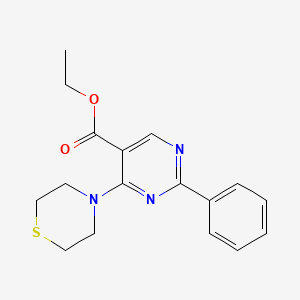
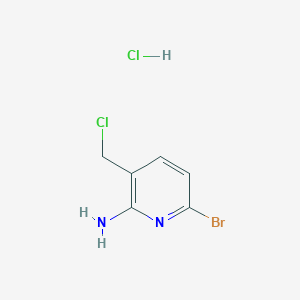

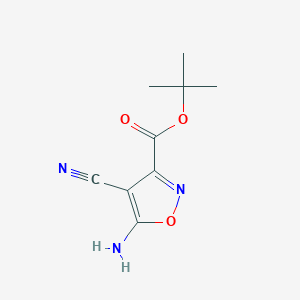
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927094.png)
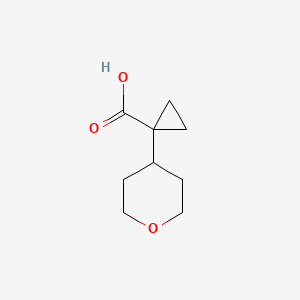
![methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B2927098.png)